molecular formula C18H23N3O3 B2672510 N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941890-16-0

N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2672510
CAS No.: 941890-16-0
M. Wt: 329.4
InChI Key: LJZZHNQQYGLBTP-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide” are not explicitly provided in the sources I found .

Scientific Research Applications

Polyamine Catabolism in Cancer Therapy

Polyamine analogues like N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) represent a new class of antitumor agents demonstrating selective cytotoxic activity through the induction of programmed cell death (PCD). The mechanism involves the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and suggests a potential role of oxidative stress from H2O2 production in its cytotoxicity. This highlights the exploration of polyamine analogues for differential sensitivity to antineoplastic agents and suggests a similar pathway could be investigated for N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in cancer therapy (Ha et al., 1997).

Neuroprotection in Parkinson's Disease

Compounds like mangiferin have shown protective effects against MPP+-induced cytotoxicity in neuroblastoma cells, suggesting potential for degenerative diseases like Parkinson's. The protective effect is mediated by quenching of reactive oxygen intermediates. This indicates that analogues of this compound could be explored for neuroprotective properties in similar oxidative stress-mediated neurodegenerative conditions (Amazzal et al., 2007).

Antagonism of Neuropeptide Receptors

The evaluation of compounds like JNJ-5207787, a novel neuropeptide Y Y2 receptor antagonist, provides insights into the development of new CNS therapeutics targeting receptor-specific mechanisms. This suggests that this compound could be explored for its potential interaction with neuropeptide receptors, contributing to the understanding and treatment of CNS disorders (Bonaventure et al., 2004).

Novel Synthetic Routes for Oxalamides

Research into novel synthetic approaches for oxalamides, as seen in the development of methodologies for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, can provide valuable insights for the synthesis of this compound. This could facilitate the exploration of its applications in various fields, including medicinal chemistry and drug development (Mamedov et al., 2016).

Mechanism of Action

The mechanism of action of “N1-cyclopentyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide” is not explicitly provided in the sources I found .

Properties

IUPAC Name

N-cyclopentyl-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12-11-14(8-9-15(12)21-10-4-7-16(21)22)20-18(24)17(23)19-13-5-2-3-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZZHNQQYGLBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NC2CCCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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